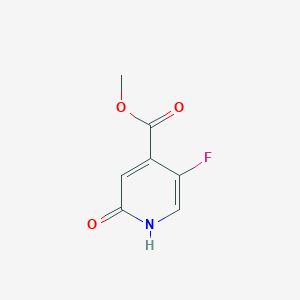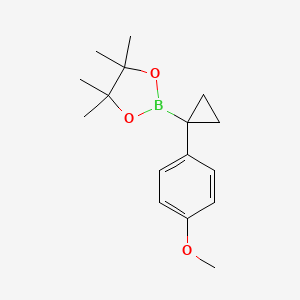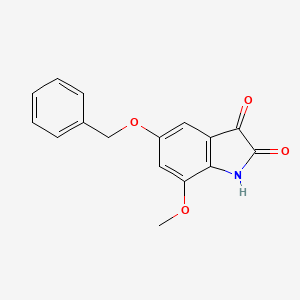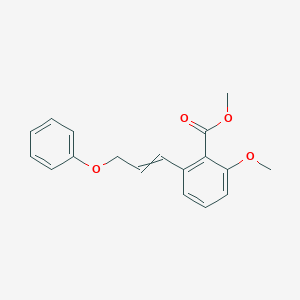
Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate is an organic compound with the molecular formula C18H18O4 It is known for its unique structure, which includes a methoxy group, a phenoxyprop-1-en-1-yl group, and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate typically involves the esterification of 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The methoxy and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and neuroprotective effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating inflammatory diseases and neurodegenerative disorders.
Industry: It is utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism by which Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, it has been shown to inhibit the signal transducer and activator of transcription 3 (STAT3) pathway, which plays a role in inflammation and cell proliferation . This inhibition can lead to reduced expression of pro-inflammatory cytokines and other inflammatory markers .
Comparaison Avec Des Composés Similaires
Similar Compounds
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound shares a similar structure and has been studied for its anti-inflammatory properties.
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: Another structurally related compound used in organic synthesis.
Uniqueness
Methyl 2-methoxy-6-(3-phenoxyprop-1-en-1-yl)benzoate is unique due to its specific substitution pattern on the benzoate ring, which imparts distinct chemical and biological properties. Its ability to inhibit the STAT3 pathway sets it apart from other similar compounds, making it a valuable candidate for further research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C18H18O4 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
methyl 2-methoxy-6-(3-phenoxyprop-1-enyl)benzoate |
InChI |
InChI=1S/C18H18O4/c1-20-16-12-6-8-14(17(16)18(19)21-2)9-7-13-22-15-10-4-3-5-11-15/h3-12H,13H2,1-2H3 |
Clé InChI |
UOGFHXZTBUQLOC-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1C(=O)OC)C=CCOC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


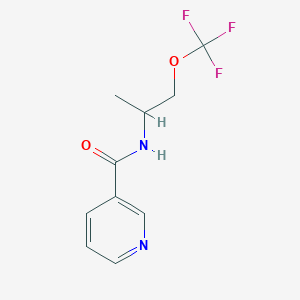
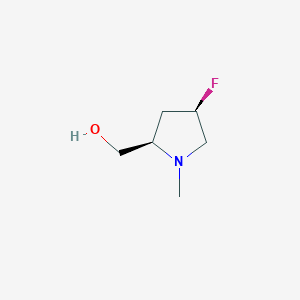
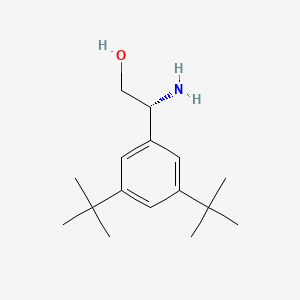
![Cis-3-azabicyclo[3,3,0]oct-2-ene](/img/structure/B15052026.png)
![[(4-Bromo-benzyl)-cyclopropyl-amino]-acetic acid](/img/structure/B15052029.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15052035.png)




